Efaroxan

Overview

Description

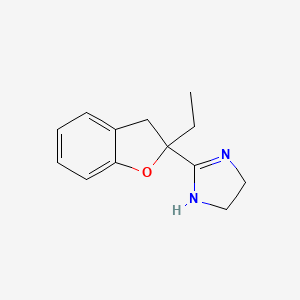

Efaroxan is a compound known for its role as an α2-adrenergic receptor antagonist and an antagonist of the imidazoline receptor . It has a molecular formula of C13H16N2O and a molar mass of 216.284 g/mol . This compound is primarily studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes due to its antihyperglycaemic properties .

Preparation Methods

Efaroxan can be synthesized through a series of chemical reactions. The synthesis begins with the Darzens reaction between 2-fluorobenzaldehyde and ethyl 2-bromobutyrate, resulting in ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate . This intermediate undergoes catalytic hydrogenation over palladium on carbon to yield ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate . Saponification of the ester gives 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid, which is then treated with sodium hydride to form 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid . The final steps involve converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with ethylenediamine in the presence of trimethylaluminium to produce this compound .

Chemical Reactions Analysis

Route 1: Darzens Condensation and Cyclization

This method involves:

-

Darzens Reaction :

-

Hydrolysis and Reduction :

-

Cyclization :

Route 2: Epoxide Ring-Opening and Cyclization

-

Epoxide Preparation :

-

Ring-Opening :

-

The epoxide reacts with ortho-metallated fluorobenzene, forming a tertiary alcohol intermediate.

-

-

Cyclization :

Darzens Condensation

-

Mechanism :

Intramolecular Cyclization

-

Conditions : Basic medium (e.g., NaOH or KOH).

-

Process :

Reagents and Conditions

| Reaction Step | Reagents/Conditions | Role |

|---|---|---|

| Darzens Condensation | 2-Fluorobenzaldehyde, ethyl 2-bromobutyrate | Form epoxide intermediate |

| Catalytic Hydrogenation | H₂, Pd/C | Reduce ketone to alcohol |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Convert carboxylic acid to acyl chloride |

| Cyclization | NaOH/KOH, heat | Facilitate ring closure |

Intermediate Products

-

Ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate :

-

2-[(2-Fluorophenyl)methyl]-2-hydroxybutanoic Acid :

-

Acid Chloride Intermediate :

Functional Group Transformations

Scientific Research Applications

Efaroxan is a compound that has garnered attention in pharmacological research due to its unique properties as an imidazoline receptor antagonist and alpha-2 adrenergic receptor antagonist. This article explores the scientific research applications of this compound, focusing on its mechanisms of action, therapeutic potential, and case studies that illustrate its efficacy in various contexts.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

Pain Management

This compound has shown promise in reducing morphine tolerance and hyperalgesia in animal models. Studies indicate that co-administration of this compound with morphine significantly shifts the dose-response curve to the left, suggesting enhanced analgesic effects at lower doses of morphine . The compound's ability to mitigate opioid-induced hyperalgesia highlights its potential as an adjunct therapy in pain management.

Cognitive Enhancement

Research has demonstrated that this compound may improve cognitive functions. In behavioral studies using the radial-arm maze in rats, administration of this compound resulted in decreased working memory errors and improved spatial learning performance . This suggests that this compound could be beneficial in treating cognitive deficits associated with conditions such as Alzheimer's disease.

Physical Performance Enhancement

Recent studies have indicated that this compound can potentiate the endurance-enhancing effects of other compounds, such as ephedrine, by improving antioxidant activity and physical effort-related performance . This application could be relevant in sports medicine or rehabilitation contexts.

Case Study 1: this compound in Pain Management

A study assessed the effects of this compound on morphine tolerance development in rats. Results showed that low doses of this compound (1.3 ng) significantly reduced morphine's ED50 values, indicating a notable reduction in tolerance development compared to control groups . The findings suggest that this compound may serve as a valuable adjunct to opioid therapy.

Case Study 2: Cognitive Function Improvement

In another study involving rats treated with scopolamine to induce memory deficits, this compound administration led to significant improvements in memory retention during passive avoidance tests. The results highlighted this compound's potential role in enhancing cognitive functions and mitigating memory impairments .

Comparative Data Table

Mechanism of Action

Efaroxan exerts its effects primarily through antagonism of α2-adrenergic receptors and imidazoline receptors . By blocking these receptors, this compound enhances insulin secretion from pancreatic beta cells . It also counteracts the inhibition of insulin release induced by ATP-dependent potassium channel openers . This dual mechanism contributes to its antihyperglycaemic properties, making it a potential therapeutic agent for type 2 diabetes .

Comparison with Similar Compounds

Efaroxan is often compared with other α2-adrenergic receptor antagonists and imidazoline receptor antagonists, such as idazoxan and fluparoxan . While all these compounds share similar receptor targets, this compound is unique in its dual antagonistic activity and its specific effects on insulin secretion and glucose tolerance . This makes it particularly valuable in diabetes research compared to its counterparts .

Biological Activity

Efaroxan is a selective antagonist of alpha-2 adrenergic receptors and imidazoline receptors, primarily known for its potential therapeutic applications in neuroprotection, cognitive enhancement, and metabolic regulation. This compound has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and diabetes management.

This compound functions by blocking alpha-2 adrenergic receptors, which are involved in the inhibition of norepinephrine release. This blockade leads to increased noradrenergic transmission, thereby enhancing cognitive functions and potentially mitigating neurodegenerative processes. Additionally, it interacts with imidazoline receptors, contributing to its metabolic effects, particularly in insulin secretion from pancreatic beta-cells.

Key Mechanisms

- Alpha-2 Adrenergic Receptor Antagonism : this compound's primary mechanism involves the inhibition of alpha-2 receptors, leading to increased norepinephrine levels.

- Imidazoline Receptor Interaction : Modulates insulin secretion and has implications for glucose metabolism.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various studies. In experimental models, it has been shown to ameliorate cognitive deficits associated with cerebral ischemia and neurodegeneration. For example, a study highlighted that this compound improved structural changes in the hippocampus and cognitive functions in rats subjected to devascularization-induced neurodegeneration .

Cognitive Enhancement

Research indicates that this compound may facilitate cognitive functions. In behavioral studies involving laboratory animals, it was observed that this compound improved performance in memory tasks . This suggests a potential application in treating cognitive impairments related to conditions such as Alzheimer's disease.

Metabolic Effects

This compound also plays a role in glucose metabolism by promoting insulin secretion from pancreatic beta-cells through a KATP channel-independent pathway. This effect is particularly significant in glucose-dependent conditions, making it a candidate for diabetes management .

Case Studies and Research Findings

- Neuroprotection in Rats : A study involving Wistar rats showed that this compound, when combined with ephedrine, significantly enhanced endurance performance and antioxidant activity. The combination resulted in increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity, indicating protective effects against oxidative stress .

- Cognitive Function Improvement : In a randomized controlled trial involving patients with progressive supranuclear palsy, this compound did not significantly affect motor assessment criteria but suggested potential benefits in cognitive domains .

- Motor Deficits Restoration : Another study found that this compound prevented the restoration of motor deficits induced by clonidine in rats recovering from cortical injury, indicating its complex role in motor function modulation .

Summary of Key Research Findings

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of efaroxan, and how do they influence experimental design in metabolic studies?

this compound is a dual antagonist of α2-adrenoceptors (α2-ARs) and imidazoline I1 receptors, with stereoselective binding affinity (Ki = 13 nM for α2A-ARs vs. 52 nM for I1 receptors) . Its α2-AR antagonism increases insulin secretion by disinhibiting adrenergic suppression of β-cells, while I1 receptor blockade modulates glucose-dependent insulin release . Methodologically, researchers must account for these dual targets by using selective agonists/antagonists (e.g., UK14,304 for α2-ARs or KU14R for imidazoline receptors) to isolate mechanisms in insulin secretion assays .

Q. What solubility and stability considerations are critical for preparing this compound solutions in vitro?

this compound hydrochloride is soluble in organic solvents (10 mg/mL in ethanol, 15 mg/mL in DMSO) but can also be dissolved directly in aqueous buffers (e.g., PBS pH 7.2 at ~10 mg/mL) . However, aqueous solutions should be used within 24 hours to avoid degradation, and residual organic solvents (e.g., DMSO) must be <0.1% to prevent nonspecific cellular effects . For long-term storage, lyophilized powder is stable for ≥4 years at -20°C .

Q. How does this compound’s glucose dependency in insulin secretion assays compare to sulfonylureas like glibenclamide?

Unlike sulfonylureas, which stimulate insulin secretion independently of glucose, this compound exhibits glucose-concentration-dependent effects. At 100 μM, it enhances secretion only at glucose levels ≥8.3 mM, mediated by both KATP channel closure and cAMP-PKA/Epac pathway activation . Experimental protocols should include glucose titration (e.g., 0–11.1 mM) and controls with KATP modulators (e.g., diazoxide) to distinguish mechanisms .

Advanced Research Questions

Q. How do enantiomeric differences in this compound influence its metabolic and neuropharmacological effects?

(+)-Efaroxan (R-configuration) is 100-fold more potent than (-)-efaroxan in lowering blood glucose via α2-AR antagonism (ED50 = 0.03 mg/kg vs. 3 mg/kg in mice) . Conversely, (-)-efaroxan acts via KATP channel inhibition but requires higher doses (≥10 mg/kg) . In neuropharmacology, ultra-low doses (1.3 ng) of (+)-efaroxan inhibit morphine tolerance via α2A-ARs, while (-)-efaroxan lacks this effect . Researchers must use enantiomerically pure forms and validate stereoselectivity via receptor-binding assays .

Q. What experimental approaches resolve contradictions in this compound’s dual mechanisms (KATP vs. cAMP pathways) in insulin secretion?

Discrepancies arise from KU14R, an this compound analog that blocks KATP channels but paradoxically inhibits cAMP-potentiated insulin secretion . To dissect these pathways:

- Use electropermeabilized islets to bypass KATP channels and assess direct cAMP effects .

- Combine this compound with adenylate cyclase activators (e.g., forskolin) and measure cAMP via ELISA .

- Employ Kir6.2ΔC26-expressing cells to isolate KATP-independent effects .

Q. How does this compound protect pancreatic β-cells from cytokine-induced toxicity, and what signaling pathways are involved?

this compound (100 μM) completely blocks IL-1β-induced β-cell apoptosis by inhibiting caspase activation, cytochrome c release, and iNOS upregulation. This protection requires suppression of IL-1β converting enzyme (ICE), unlike selective iNOS inhibitors (e.g., 1400W), which fail to prevent mitochondrial apoptosis . Key assays include:

- Western blotting for Bax, cytochrome c, and caspases.

- qPCR for iNOS and MnSOD transcripts.

- TUNEL staining to quantify apoptosis .

Q. What methodologies identify this compound’s off-target effects in neurobehavioral studies?

this compound (1–3 mg/kg) enhances cognitive function in rodent Y-maze tests by modulating imidazoline I2 receptors and α2-ARs . To distinguish targets:

- Use I2-specific antagonists (e.g., BU224) with α2-AR agonists (e.g., UK14,304).

- Perform radioligand binding assays on brain membranes to quantify receptor occupancy .

- Monitor oxygen saturation in blood to assess α2-AR-mediated vasodilation .

Q. Methodological Notes for Data Interpretation

- Dose-Response Curves : this compound’s effects are biphasic—low doses (0.01–0.1 mg/kg) target α2-ARs, while high doses (>1 mg/kg) activate KATP-dependent pathways .

- Species Variability : Rat islets show stronger KATP channel inhibition than mouse islets; use species-matched controls .

- Antagonist Validation : KU14R antagonizes this compound’s insulinotropic effects but not sulfonylureas, confirming pathway specificity .

Properties

IUPAC Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZLMXRALDSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045149 | |

| Record name | Efaroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-32-0 | |

| Record name | Efaroxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89197-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efaroxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efaroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G00490L21H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.